3-(5-Chlorothiophen-2-yl)propan-1-amine
Overview
Description
3-(5-Chlorothiophen-2-yl)propan-1-amine is an organic compound that features a thiophene ring substituted with a chlorine atom at the 5-position and a propan-1-amine group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-chlorothiophene-2-carboxylic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Conversion to Amine: The alcohol is then converted to an amine via a substitution reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophen-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiophene derivatives .
Scientific Research Applications
3-(5-Chlorothiophen-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.
5-Chlorothiophene-2-carboxylic acid: A precursor in the synthesis of 3-(5-Chlorothiophen-2-yl)propan-1-amine.
3-(5-Bromothiophen-2-yl)propan-1-amine: A similar compound with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the propan-1-amine group allows for unique interactions in chemical reactions and biological systems .
Biological Activity
3-(5-Chlorothiophen-2-yl)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 189.69 g/mol. The compound features a chlorinated thiophene moiety, which is known to influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, potentially through mechanisms involving interference with bacterial cell wall synthesis or function.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly by modulating key signaling pathways involved in cell survival and proliferation. Further exploration of its mechanism revealed potential interactions with enzymes that regulate apoptosis.
The biological activity of this compound is believed to stem from its ability to bind to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to alterations in biochemical pathways, which are critical for various physiological processes.
Interaction with Enzymes
The compound's structural features allow it to form hydrogen bonds and engage in π-π stacking interactions with biological macromolecules, enhancing its binding affinity. Understanding these interactions is crucial for elucidating its therapeutic potential.
Study on Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods, yielding promising results that warrant further investigation into its use as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Study on Anticancer Effects
In another study focusing on cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 values indicated effective cytotoxicity at concentrations as low as 10 µM.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10 |
MCF-7 (breast cancer) | 15 |
Properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS/c8-7-4-3-6(10-7)2-1-5-9/h3-4H,1-2,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTBPZNOWOEBDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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